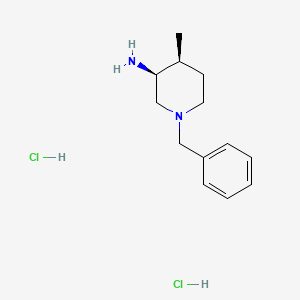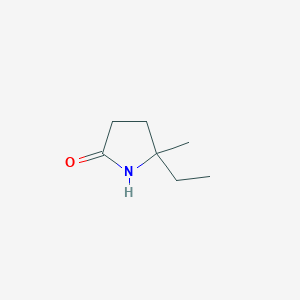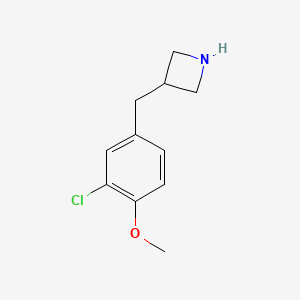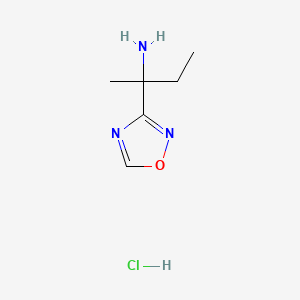
2-(1,2,4-Oxadiazol-3-yl)butan-2-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2,4-Oxadiazol-3-yl)butan-2-aminehydrochloride is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,4-Oxadiazol-3-yl)butan-2-aminehydrochloride typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,4-Oxadiazol-3-yl)butan-2-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.
Scientific Research Applications
2-(1,2,4-Oxadiazol-3-yl)butan-2-aminehydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of 2-(1,2,4-Oxadiazol-3-yl)butan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. For example, some oxadiazole derivatives are known to inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . Additionally, oxadiazoles can disrupt bacterial membranes and interfere with siderophore biosynthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
2-(1,2,4-Oxadiazol-3-yl)butan-2-aminehydrochloride is unique due to its specific substitution pattern and the presence of the aminehydrochloride group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications. For instance, its ability to form hydrogen bonds and its electronic properties differ from other oxadiazole isomers, leading to different reactivity and biological activity profiles .
Properties
Molecular Formula |
C6H12ClN3O |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
2-(1,2,4-oxadiazol-3-yl)butan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H11N3O.ClH/c1-3-6(2,7)5-8-4-10-9-5;/h4H,3,7H2,1-2H3;1H |
InChI Key |
IOGYUQAVSJOMFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=NOC=N1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine](/img/structure/B13592719.png)
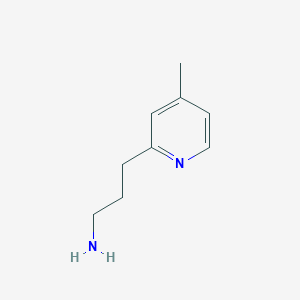
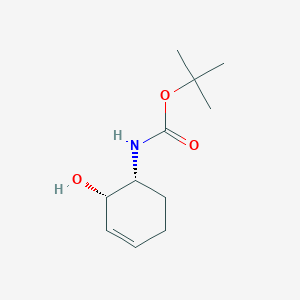

![1-[(3-Methylthiophen-2-yl)methyl]piperazine](/img/structure/B13592737.png)
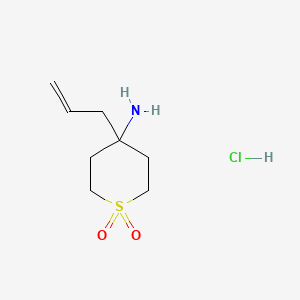

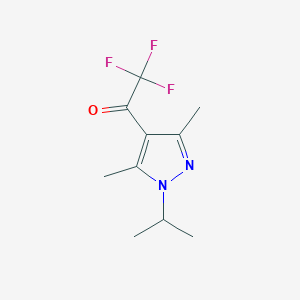
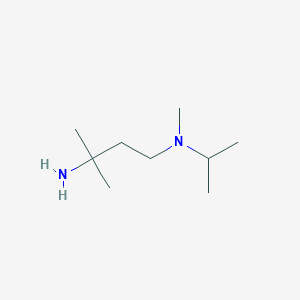
![Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate](/img/structure/B13592792.png)
![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylicacidhydrochloride](/img/structure/B13592794.png)
